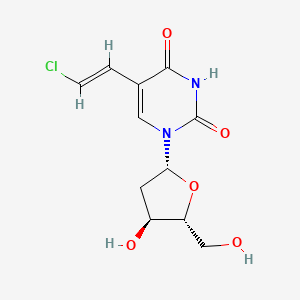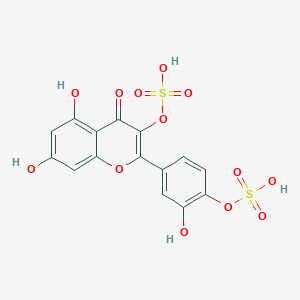
(E)-5-(2-Chlorovinyl)-2'-deoxyuridine
Overview
Description
“(E)-5-(2-Chlorovinyl)-2’-deoxyuridine” is a chemical compound, likely an organic molecule given the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its name. The “2’-deoxyuridine” part suggests it might be a modified nucleoside, which are often used in medicinal chemistry and drug design .
Synthesis Analysis
While specific synthesis methods for “(E)-5-(2-Chlorovinyl)-2’-deoxyuridine” were not found, there are related compounds that have been synthesized. For instance, the reaction of tellurium tetrachloride with acetylene has been used to synthesize (E)-2-chlorovinyltellurium trichloride .
Scientific Research Applications
Antiviral Activity and Selectivity
(E)-5-(2-Chlorovinyl)-2'-deoxyuridine (CVDU) has been identified as a compound with notable antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Research shows that CVDU and its related compound CVDC (E-5-(2-Chlorovinyl)-2′-Deoxycytidine) are slightly less active against HSV-1 and VZV than BVDU (E-5-(2-bromovinyl)-2′-deoxyuridine), a potent anti-herpes compound. The Z-forms of these compounds are notably less effective against these viruses than their E-isomers. Notably, these compounds do not exhibit activity against thymidine kinase (TK)-deficient variants of HSV-1 (Kumar et al., 1990).
Mechanism of Action
The mechanism of action of CVDU involves inhibition of viral replication. CVDU analogs are effective substrates for human thymidine phosphorylase, with some, like BVDU, degrading more rapidly than natural substrates. This suggests a potential role in inhibiting viral replication by targeting specific enzymatic pathways in infected cells (Desgranges et al., 1983).
Selective Binding Affinity
Studies indicate that 5-(2-halogenovinyl)-2'-deoxyuridines, including E-5-(2-chlorovinyl)-dUrd, exhibit differential binding affinities for deoxythymidine kinases from various sources, including human and viral origins. This specificity in binding affinity correlates with their inhibitory effects on viruses, suggesting the selectivity of these compounds towards herpes viruses (HSV and VZV) depends on their phosphorylation by virus-induced deoxythymidine kinase (Cheng et al., 1981).
Potential in Tumor Cell Inhibition
In the context of antitumor studies, various 5-substituted 2'-deoxyuridines, including E-5-(2-chlorovinyl)-dUrd, have been evaluated for their inhibitory effects on tumor cell proliferation. Compounds like 5-fluoro-dUrd exhibited the most potent inhibitory effects, while others like 5-(1-chlorovinyl)-dUrd showed notable activity. These findings suggest potential therapeutic applications beyond antiviral treatments (De Clercq et al., 1981).
properties
IUPAC Name |
5-[(E)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKILSWTYYBIIQE-PIXDULNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276234 | |
| Record name | 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-Chlorovinyl)-2'-deoxyuridine | |
CAS RN |
74131-08-1 | |
| Record name | 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74131-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorovinyl)-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074131081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-CHLOROVINYL)-2'-DEOXYURIDINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5O06KTO4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(13E)-8-acetyl-18-(2-carboxylatoethyl)-3,7,12,17-tetramethyl-13-(1-oxidoethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+)](/img/structure/B1238762.png)
![(10Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1238763.png)



![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate](/img/structure/B1238769.png)
![2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B1238770.png)





